molecular formula C18H20N4O3S B2397629 N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 2034465-74-0

N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No. B2397629
CAS RN: 2034465-74-0
M. Wt: 372.44
InChI Key: IOEPUKYAZLRAPI-UHFFFAOYSA-N
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Description

N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a useful research compound. Its molecular formula is C18H20N4O3S and its molecular weight is 372.44. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

The compound N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, due to its complex structure, is likely involved in various interactions at the molecular level, similar to those observed in the study of related benzothiophene derivatives. A study on the crystal structure of related compounds indicates stabilization through N–H···S, C–H···O, and N–H···O hydrogen bonds and π···π interactions, suggesting potential for unique molecular interactions in biological systems or as part of molecular assemblies (Sharma et al., 2016).

Synthesis and Characterization of Derivatives

The synthesis and characterization of celecoxib derivatives demonstrate the potential pharmaceutical applications of benzothiophene and isoxazole derivatives. These compounds were evaluated for anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, showing that modifications of the core structure, similar to N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide, can lead to significant biological activities (Küçükgüzel et al., 2013).

Molecular Docking and Cyclooxygenase Inhibition

A study on N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, a compound with structural similarities, involved molecular docking and bioassay studies as a cyclooxygenase-2 inhibitor. This highlights the potential of N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide in drug development, especially for anti-inflammatory purposes (Al-Hourani et al., 2016).

Generation of Structurally Diverse Libraries

The use of thiophene and dimethylamino derivatives for generating structurally diverse libraries of compounds points to the synthetic versatility of N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide. Such derivatives are promising for the development of new therapeutic agents due to their potential biological activities (Roman, 2013).

Enzyme Inhibition and Molecular Docking

The synthesis and characterization of Schiff bases derived from sulfa drugs, including benzothiazole derivatives, were investigated for enzyme inhibition activities and molecular docking studies. This suggests that modifications to the benzothiazole and isoxazole portions of N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide could provide insights into its mechanism of action and potential as a therapeutic agent (Alyar et al., 2019).

properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-11-8-16(21-25-11)20-18(24)17(23)19-9-14(22(2)3)13-10-26-15-7-5-4-6-12(13)15/h4-8,10,14H,9H2,1-3H3,(H,19,23)(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEPUKYAZLRAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

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